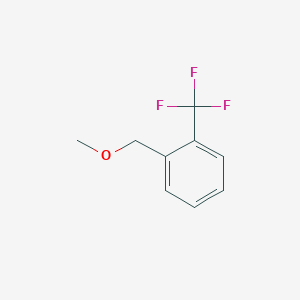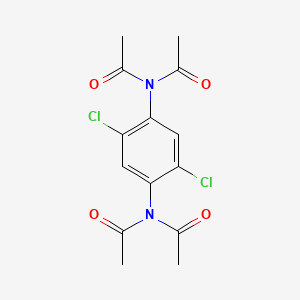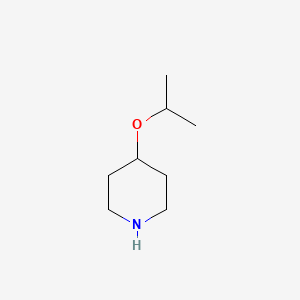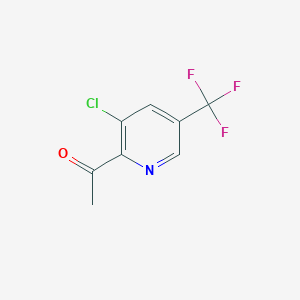
2,3',4-Tribromodiphenyl ether
Descripción general
Descripción
2,3’,4-Tribromodiphenyl ether is an organobromine compound and a type of polybrominated diphenyl ethers (PBDEs) containing three bromine atoms . PBDEs are flame-retardant man-made chemicals found in plastics used in a variety of consumer products to make them difficult to burn . Because they are mixed into plastics and foams rather than bound to them, PBDEs can leave the products that contain them and enter the environment .
Molecular Structure Analysis
The molecular formula of 2,3’,4-Tribromodiphenyl ether is C12H7Br3O . The compound has a molecular weight of 406.89 g/mol . The IUPAC name for this compound is 1,2,3-tribromo-4-phenoxybenzene .Physical And Chemical Properties Analysis
2,3’,4-Tribromodiphenyl ether has a density of 2.0±0.1 g/cm3, a boiling point of 376.0±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 75.8±0.3 cm3 . The compound has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2,3’,4-Tribromodiphenyl Ether Applications
Environmental Science: Photodegradation Studies: 2,3’,4-Tribromodiphenyl ether is studied for its behavior under photodegradation, which is crucial for understanding its environmental impact. Research has shown that hydroxylated polybromodiphenyl ethers can generate various photoproducts, including dioxins and phenolic compounds . These findings are significant for ecological risk assessments and developing strategies to mitigate the pollutant effects of such compounds in aquatic environments.
Analytical Chemistry: Spectral Analysis: In analytical chemistry, 2,3’,4-Tribromodiphenyl ether is used as a reference compound for spectral analysis. Its detailed molecular structure and properties are documented in databases like the NIST Chemistry WebBook, providing essential data for researchers to identify and quantify this compound in various samples .
Material Science: Flame Retardancy: This compound is part of a class of chemicals known as polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants in materials science. They are incorporated into various consumer products to inhibit or resist the spread of fire .
Biochemistry: Endocrine Disruption Research: 2,3’,4-Tribromodiphenyl ether is significant in biochemistry for studying endocrine disruption. PBDEs, including this compound, are known to interfere with hormone homeostasis, and research into their effects is critical for understanding the biochemical pathways they influence .
Medicine: Health Risk Assessment: Studies have linked higher exposure levels of PBDEs to increased risks of cancer mortality, highlighting the importance of 2,3’,4-Tribromodiphenyl ether in medical research focused on public health and safety .
Industrial Applications: Thermal Stability: The thermal properties of 2,3’,4-Tribromodiphenyl ether are of industrial interest. Its phase change data and critical temperature points are valuable for processes that require high thermal stability, such as in the manufacturing of heat-resistant materials .
Computational Chemistry: Electron-Induced Reactions: In computational chemistry, the electron-induced reductive debromination of 2,3’,4-Tribromodiphenyl ether is studied to understand its reaction mechanisms. This research provides insights into the stability of the compound’s anions and the potential for creating less toxic products through electron transfer .
Environmental Remediation: Biodegradation: Research into the biodegradation of PBDEs, including 2,3’,4-Tribromodiphenyl ether, is vital for environmental remediation efforts. Understanding how these compounds break down in the presence of microorganisms can lead to effective strategies for cleaning up contaminated sites .
Safety and Hazards
Direcciones Futuras
The future directions of research on 2,3’,4-Tribromodiphenyl ether could involve more detailed studies on its photodegradation pathways and the effects of these pathways on the environment . Additionally, more research could be done on the effects of this compound and related compounds on human and animal health .
Mecanismo De Acción
Target of Action
2,3’,4-Tribromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE) that is used as a flame retardant . The primary targets of 2,3’,4-Tribromodiphenyl ether are the bromine atoms in its molecular structure . These atoms can be captured by electrons, leading to the release of the bromide anion and a radical .
Mode of Action
The mode of action of 2,3’,4-Tribromodiphenyl ether involves the electron-induced elimination of the bromide anion . This process is initiated by the capture of an electron by 2,3’,4-Tribromodiphenyl ether, followed by the release of the bromide anion and a radical . The debromination preference for the bromine substituted positions was theoretically evaluated as meta-Br > ortho-Br > para-Br .
Biochemical Pathways
The biochemical pathways affected by 2,3’,4-Tribromodiphenyl ether involve the photodegradation of the compound . Both direct photolysis and photooxidation initiated by 1 O2 and ˙OH can lead to the formation of various photoproducts . Among them, di-HO-tribromodiphenyl ether (di-HO-TBDE) is the main product generated from direct photohydrolysis .
Pharmacokinetics
It is known that pbdes, including 2,3’,4-tribromodiphenyl ether, strongly bind to sediments and soils due to their low water solubility and high lipophilicity . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these characteristics.
Result of Action
The result of the action of 2,3’,4-Tribromodiphenyl ether is the formation of various photoproducts through photodegradation . These photoproducts include dihydroxylated polybromodiphenyl ethers and 2,4-dibromophenol
Action Environment
The action of 2,3’,4-Tribromodiphenyl ether is influenced by environmental factors. For instance, the presence of a solvent makes the electron-induced reductive debromination of 2,3’,4-Tribromodiphenyl ether significantly more advantageous . Additionally, the compound’s photodegradation can be influenced by light exposure . The compound’s action, efficacy, and stability may therefore vary depending on the environmental conditions.
Propiedades
IUPAC Name |
2,4-dibromo-1-(3-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURKEOPYVUYTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577713 | |
| Record name | 2,4-Dibromo-1-(3-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-(3-bromophenoxy)benzene | |
CAS RN |
147217-77-4 | |
| Record name | 2,3',4-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dibromo-1-(3-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dibromo-1-(3-bromophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3',4-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FKK425M4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



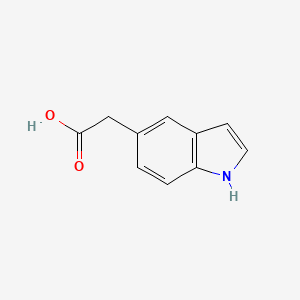
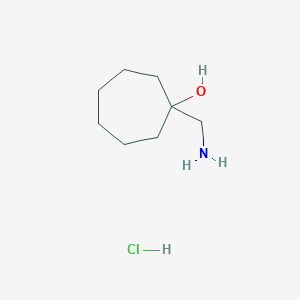

![2-[3-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1603487.png)

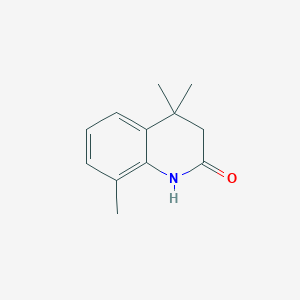
![Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate](/img/structure/B1603492.png)
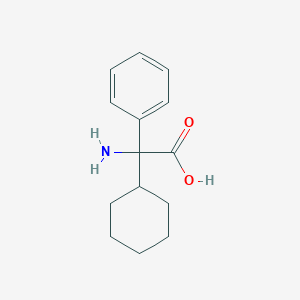
![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B1603494.png)
